Cas no 2229227-44-3 (N-3-(1H-indol-3-yl)propylhydroxylamine)

N-3-(1H-Indol-3-yl)propylhydroxylamine is a specialized hydroxylamine derivative featuring an indole moiety, which confers unique reactivity and functional versatility in organic synthesis. The compound’s structure combines the nucleophilic properties of hydroxylamine with the aromatic indole group, making it valuable for the synthesis of heterocyclic compounds, bioactive molecules, and pharmaceutical intermediates. Its ability to participate in condensation, cyclization, and radical reactions enhances its utility in medicinal chemistry and materials science. The product is typically characterized by high purity and stability under controlled conditions, ensuring reliable performance in research and industrial applications. Proper handling is advised due to its potential sensitivity to oxidation and moisture.
N-3-(1H-indol-3-yl)propylhydroxylamine structure
2229227-44-3 structure
Product Name:N-3-(1H-indol-3-yl)propylhydroxylamine
CAS No:2229227-44-3
MF:C11H14N2O
MW:190.241662502289
CID:6485479
PubChem ID:165624049
Update Time:2025-10-13

N-3-(1H-indol-3-yl)propylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-3-(1H-indol-3-yl)propylhydroxylamine
    • N-[3-(1H-indol-3-yl)propyl]hydroxylamine
    • 2229227-44-3
    • EN300-1791732
    • Inchi: 1S/C11H14N2O/c14-13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-14H,3-4,7H2
    • InChI Key: YXOBJWVDGUCROF-UHFFFAOYSA-N
    • SMILES: ONCCCC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 48Ų

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Additional information on N-3-(1H-indol-3-yl)propylhydroxylamine

Comprehensive Overview of N-3-(1H-indol-3-yl)propylhydroxylamine (CAS No. 2229227-44-3): Properties, Applications, and Research Insights

N-3-(1H-indol-3-yl)propylhydroxylamine (CAS No. 2229227-44-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, characterized by its indole moiety and hydroxylamine functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role in modulating enzymatic activity and its potential as a precursor for neuroprotective agents and anti-inflammatory drugs.

The growing demand for N-3-(1H-indol-3-yl)propylhydroxylamine is driven by its relevance in addressing contemporary health challenges, such as neurodegenerative diseases and chronic inflammation. Recent studies highlight its ability to interact with key biological targets, including serotonin receptors and antioxidant pathways, making it a focal point for drug discovery. Its CAS No. 2229227-44-3 is frequently searched in academic databases and chemical catalogs, reflecting its importance in both industrial and academic settings.

From a synthetic chemistry perspective, N-3-(1H-indol-3-yl)propylhydroxylamine offers a robust platform for derivatization, enabling the development of novel compounds with enhanced efficacy and selectivity. Its indole-based structure is particularly valuable in designing molecules that mimic natural ligands, a strategy increasingly adopted in precision medicine. This aligns with current trends in personalized therapeutics, where compounds like CAS 2229227-44-3 are explored for tailored treatments.

In addition to its pharmaceutical applications, N-3-(1H-indol-3-yl)propylhydroxylamine is also investigated for its potential in agricultural chemistry. Researchers are examining its role in plant growth regulation and stress resistance, leveraging its bioactive properties to develop sustainable crop protection solutions. This dual applicability in human health and agriculture underscores its versatility and broadens its market appeal.

Quality control and scalability are critical considerations for CAS No. 2229227-44-3. Advanced analytical techniques, such as HPLC and mass spectrometry, are employed to ensure high purity and consistency, meeting the stringent requirements of regulatory agencies. The compound's stability under various conditions is also a key focus, particularly for long-term storage and transportation in global supply chains.

As the scientific community continues to explore the potential of N-3-(1H-indol-3-yl)propylhydroxylamine, collaborations between academia and industry are expected to accelerate its commercialization. Future research may uncover additional therapeutic or agricultural benefits, further solidifying its position as a valuable chemical entity. For researchers and manufacturers, staying updated on the latest developments related to CAS 2229227-44-3 is essential to capitalize on emerging opportunities.

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